molecular formula C8H17N B3036603 2-Sec-butylpyrrolidine CAS No. 383127-24-0

2-Sec-butylpyrrolidine

Cat. No.: B3036603
CAS No.: 383127-24-0
M. Wt: 127.23 g/mol
InChI Key: KCHJATHVAOQQQV-UHFFFAOYSA-N
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Description

2-Sec-butylpyrrolidine is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . It belongs to the pyrrolidine family, a class of compounds featuring a saturated five-membered ring containing one nitrogen atom. As a secondary amine with a sec-butyl substituent, this structure serves as a valuable building block and precursor in organic synthesis and medicinal chemistry research. Pyrrolidine derivatives are extensively studied for their utility in constructing more complex nitrogen-containing molecules. They are commonly employed as key intermediates in the development of pharmaceutical compounds and as core structures in catalysis . The specific stereochemistry and alkyl substitution pattern of this compound make it a candidate for producing sterically hindered nitroxides, which are stable free radicals of significant interest in advanced research areas such as Electron Paramagnetic Resonance (EPR) spectroscopy and spin labeling . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHJATHVAOQQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302211
Record name Pyrrolidine, 2-(1-methylpropyl)-
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Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-24-0
Record name Pyrrolidine, 2-(1-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-(1-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Sec Butylpyrrolidine and Analogues

Strategies for Enantioselective Synthesis of 2-Sec-butylpyrrolidine

The asymmetric synthesis of this compound and related compounds can be achieved through several sophisticated strategies. These methods are designed to control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring, which is often a key determinant of the molecule's biological activity or catalytic efficacy.

Asymmetric Deprotonation and Stereoselective Functionalization of N-Protected Pyrrolidines

A powerful strategy for the enantioselective synthesis of 2-substituted pyrrolidines involves the asymmetric deprotonation of an N-protected pyrrolidine, followed by stereoselective trapping with an electrophile. The use of a chiral ligand to control the stereochemical outcome of the deprotonation is central to this approach.

Further studies have explored the optimization of this method. For example, the evaluation of 24 different ligands in a two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine revealed that the highest enantioselectivity (90:10 er) was achieved using s-BuLi with 0.3 equivalents of (-)-sparteine and 1.3 equivalents of a stoichiometric ligand. nih.gov This highlights the potential for fine-tuning the reaction conditions to maximize stereocontrol. Campos and co-workers developed a highly efficient and modular sequential bisarylation of N-Boc-pyrrolidine, enabling the rapid synthesis of various symmetrical and unsymmetrical 2,5-diarylpyrrolidines with consistently high selectivities. nih.govacs.org

Catalyst/Reagent SystemElectrophileProductEnantiomeric Ratio (er)Reference
s-BuLi / (-)-sparteineVarious electrophiles2-substituted N-Boc-pyrrolidinesGood to excellent nih.govacs.org
s-BuLi / 0.3 eq (-)-sparteine / 1.3 eq stoichiometric ligandNot specified2-substituted N-Boc-pyrrolidine90:10 nih.gov
Pd-catalysisAryl halides2-aryl-N-Boc-pyrrolidinesHigh nih.govacs.org

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization reactions provide a powerful and direct means of constructing the pyrrolidine ring with control over stereochemistry. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One such approach is the lithiation-cyclization of N-Boc-N-(3-chloropropyl)allylamine with n-BuLi and (-)-sparteine, which yields (S)-N-Boc-2-allylpyrrolidine with an enantiomeric ratio of 83:17. acs.org This method demonstrates regiospecific cyclization at the α-position of the allyl group. acs.org Another strategy involves a transaminase-triggered cyclization of ω-chloroketones. This biocatalytic approach has been used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, achieving analytical yields of up to 90% and enantiomeric excesses of up to >99.5% for both enantiomers. nih.govacs.org For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was successfully scaled up to a 300 mg scale, affording an 84% isolated yield with >99.5% ee. nih.gov

A copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers another mild and effective route to pyrrolidines in good yields with complete regio- and chemoselectivity. organic-chemistry.org Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids has been shown to produce a series of 2-substituted pyrrolidines. organic-chemistry.org

Synthesis from Chiral Pool Precursors (e.g., Amino Acids, Carbohydrate Derivatives, Erythronolactol)

The use of readily available, enantiomerically pure starting materials from the chiral pool, such as amino acids, carbohydrates, and their derivatives, is a well-established and reliable strategy for the synthesis of chiral pyrrolidines. cell.comnih.gov This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

Amino Acids: L-proline and its derivatives are common starting materials for the synthesis of pyrrolidine-containing drugs. nih.govmdpi.com For example, (S)-prolinol, obtained from the reduction of proline, is a key precursor for many pharmaceuticals. nih.gov Other amino acids like D-serine have been utilized in the enantioselective synthesis of complex molecules containing the pyrrolidine ring. nih.gov

Carbohydrate Derivatives: Carbohydrates such as D-mannitol can be transformed into chiral pyrrolidine derivatives through multi-step synthetic sequences. nih.gov For instance, a concise stereoselective synthesis of a chiral pyrrolidine auxiliary was developed starting from a derivative of D-mannitol. nih.gov Furthermore, a diastereoselective synthesis of functionalized pyrrolidines has been achieved using natural carbohydrate scaffolds like cellulose and starch, which act as efficient and cost-effective solid acid catalysts. acs.org

Erythronolactol: 2,3-O-iso-propylidene-D-erythronolactol has been employed as a suitable starting material for the synthesis of new chiral pyrrolidines. nih.gov This precursor can be converted to the target pyrrolidines through different synthetic methodologies, including the use of a versatile nitrone intermediate. nih.gov

Chiral Pool PrecursorKey TransformationResulting Pyrrolidine DerivativeReference
L-prolineReduction(S)-prolinol nih.gov
D-serineMulti-step synthesisKainoid precursor nih.gov
D-mannitolMulti-step synthesisChiral pyrrolidine auxiliary nih.gov
Cellulose/StarchCatalytic 1,3-dipolar cycloadditionFunctionalized pyrrolidines acs.org
2,3-O-iso-propylidene-D-erythronolactolNitrone chemistryChiral pyrrolidine nih.gov

Multi-Component Domino Reactions for Highly Substituted Pyrrolidines

Multi-component domino reactions are highly efficient processes that allow for the construction of complex molecules, such as highly substituted pyrrolidines, in a single synthetic operation. nih.govnih.gov These reactions offer significant advantages in terms of step-economy and the rapid generation of molecular diversity. nih.gov

A novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents. nih.gov This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. nih.gov The use of TiCl₄ as a catalyst was found to be crucial for promoting the formation of the pyrrolidine derivative over a competing tetrahydrofuran product. nih.gov

Domino reactions involving 1,3-dipolar cycloadditions of azomethine ylides are particularly attractive for the synthesis of pyrrolidine rings. nih.gov An environmentally friendly, solvent- and catalyst-free domino multicomponent strategy has been reported for the synthesis of pyrroloquinolinone hybrid heterocycles, which involves a 1,3-dipolar cycloaddition followed by a double annulation cascade. nih.gov

Biocatalytic Approaches for Chiral Pyrrolidine Construction

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, including pyrrolidines. nih.govacs.orgacs.orgcaltech.edunih.govnih.govnih.gov Enzymes can catalyze reactions with high enantioselectivity and under mild conditions.

Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines and indolines. caltech.edunih.govnih.gov The P411-PYS-5149 variant can catalyze the insertion of alkyl nitrene into C(sp³)–H bonds to build pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. caltech.edunih.govnih.gov This enzymatic platform provides a general and concise route for the preparation of chiral N-heterocycles. acs.org

Transaminases have also been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.govacs.org This method allows for access to both enantiomers of the product with excellent enantiomeric excesses by selecting the appropriate transaminase. nih.govacs.org Additionally, a one-pot photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-pyrrolidine has been reported, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step, achieving up to 90% conversions and >99% enantiomeric excess. nih.gov

BiocatalystReaction TypeSubstrateProductKey FindingsReference
Cytochrome P411 variant (P411-PYS-5149)Intramolecular C(sp³)–H aminationOrganic azidesChiral pyrrolidinesGood enantioselectivity and catalytic efficiency caltech.edunih.govnih.gov
TransaminasesTransaminase-triggered cyclizationω-chloroketones2-substituted pyrrolidinesUp to 90% yield, >99.5% ee for both enantiomers nih.govacs.org
Amine transaminases (ATAs) / Keto reductases (KREDs)Photoenzymatic one-pot synthesisPyrrolidineN-Boc-3-amino/hydroxy-pyrrolidineUp to 90% conversion, >99% ee nih.gov

Development of Improved and Efficient Synthetic Routes to Chiral Pyrrolidines

The development of catalytic, enantioselective methods for the synthesis of chiral 2,2-disubstituted pyrrolidines has also been a focus. nih.gov One such method involves an asymmetric allylic alkylation to establish the stereochemistry, followed by a stereoretentive ring contraction to yield the desired products. nih.gov This approach provides access to novel compounds that could be valuable in medicinal chemistry. nih.gov

Targeted Synthesis of Derivatized 2-Sec-butylpyrrolidines for Specific Academic Applications

The synthesis of enantiomerically pure 2-substituted pyrrolidines, including those with bulky substituents like a sec-butyl group, is of significant interest in academic research due to their prevalence as structural motifs in natural products and pharmaceutical compounds. thieme-connect.com Advanced methodologies have been developed to achieve high stereoselectivity and yields for these complex molecules.

One prominent biocatalytic approach involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.orgresearchgate.netnih.gov This method starts from commercially available ω-chloroketones and utilizes transaminases to catalyze the stereoselective transfer of an amino group, triggering a subsequent cyclization. nih.govacs.org This enzymatic strategy has proven effective for synthesizing a range of chiral 2-substituted pyrrolidines with excellent enantiomeric excess (ee), often exceeding 95%. acs.org Both (R)- and (S)-enantiomers can be selectively produced by choosing the appropriate transaminase. acs.org For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale resulted in an 84% isolated yield and an enantiomeric excess of over 99.5%. nih.govacs.orgresearchgate.netnih.gov While not specifically demonstrated for a sec-butyl substituent, the success with bulky aryl groups suggests the viability of this method for such targets. nih.govacs.org

Another powerful strategy is the iridium-catalyzed intramolecular asymmetric reductive amination (IARA). thieme-connect.com This one-pot method involves the deprotection and subsequent reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates. thieme-connect.com The reaction is catalyzed by an iridium complex with a chiral ferrocene ligand, leading to the formation of 2-arylpyrrolidines in high yields (up to 98%) and good enantioselectivity (up to 92% ee). thieme-connect.com The versatility of this method is demonstrated by its application to a variety of substrates with different aryl substituents. thieme-connect.com

Reductive amination is a cornerstone for the synthesis of N-aryl-substituted pyrrolidines. nih.gov An iridium-catalyzed successive reductive amination of diketones with anilines using formic acid as a hydrogen donor provides a practical route to these compounds under mild conditions. nih.gov This approach highlights the efficiency of transfer hydrogenation in constructing the pyrrolidine ring. nih.gov

Multicomponent reactions also offer an efficient pathway to highly substituted pyrrolidine derivatives. tandfonline.com For example, a one-pot reaction between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com These reactions often proceed with high atom economy and can generate molecular complexity in a single step. tandfonline.com

Table 1: Enantioselective Synthesis of 2-Substituted Pyrrolidines
MethodSubstrateCatalyst/EnzymeProductYieldEnantiomeric Excess (ee)Reference
Transaminase-Triggered Cyclizationω-chloroketonesTransaminaseChiral 2-substituted pyrrolidinesUp to 90%>99.5% nih.govacs.org
Intramolecular Asymmetric Reductive Aminationtert-butyl (4-oxo-4-arylbutyl)carbamatesIridium complex with chiral ferrocene ligandChiral 2-arylpyrrolidinesUp to 98%Up to 92% thieme-connect.com

Synthetic Approaches to Pyrrolidine-2-one Derivatives as Structural Analogues

Pyrrolidine-2-one, also known as 2-pyrrolidone or butyrolactam, and its derivatives are important structural analogues of 2-substituted pyrrolidines. wikipedia.org They serve as valuable intermediates and possess a wide range of biological activities. researchgate.net A variety of synthetic methods have been developed for their preparation.

The most common industrial method for producing 2-pyrrolidone is the reaction of gamma-butyrolactone (GBL) with ammonia. wikipedia.orgchemicalbook.com This reaction can be carried out in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa), resulting in near-quantitative conversion of GBL and high selectivity for 2-pyrrolidone. chemicalbook.comgoogle.com A vapor-phase process over solid magnesium silicate catalysts is also used, affording yields of 75-85%. wikipedia.org

The lactamization of GBL can be extended to synthesize N-substituted pyrrolidine-2-one derivatives by reacting GBL with primary amines. researchgate.net For example, the reaction of GBL with hydrazine hydrate produces 1-aminopyrrolidin-2-one, which can be further derivatized. researchgate.netresearchgate.net Similarly, reactions with ethylene diamine and ethanolamine yield 1-(2-aminoethyl)pyrrolidin-2-one and 1-(2-hydroxyethyl)pyrrolidin-2-one, respectively. researchgate.net

More recent synthetic strategies provide access to highly substituted pyrrolidin-2-ones. A one-pot process involving the reaction of donor-acceptor cyclopropanes with anilines or benzylamines, initiated by a Lewis acid, leads to 1,5-substituted pyrrolidin-2-ones. nih.gov This method utilizes the cyclopropane as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile, followed by lactamization. nih.gov

Another innovative approach involves the ring contraction of N-substituted piperidines. rsc.org This cascade reaction can be selectively tuned to produce either pyrrolidin-2-ones or 3-iodopyrroles by choosing a specific oxidant and additive. rsc.org The formation of pyrrolidin-2-ones proceeds through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org

Table 2: Synthesis of Pyrrolidine-2-one Derivatives
MethodStarting MaterialsProductKey FeaturesReference
Ammonolysis of GBL (Liquid Phase)Gamma-butyrolactone (GBL), Ammonia2-PyrrolidoneHigh conversion (>94% selectivity) chemicalbook.com
Ammonolysis of GBL (Vapor Phase)Gamma-butyrolactone (GBL), Ammonia2-Pyrrolidone75-85% yield, uses solid catalyst wikipedia.org
Lactamization with AminesGamma-butyrolactone (GBL), Primary Amines (e.g., hydrazine hydrate)N-substituted pyrrolidin-2-onesVersatile for producing various derivatives researchgate.net
From Donor-Acceptor CyclopropanesDonor-acceptor cyclopropanes, Anilines/Benzylamines1,5-substituted pyrrolidin-2-onesOne-pot Lewis acid-initiated process nih.gov
Ring Contraction of PiperidinesN-substituted piperidinesPyrrolidin-2-onesSelective cascade reaction rsc.org

Stereochemical Investigations and Conformational Analysis of 2 Sec Butylpyrrolidine

Enantiomeric and Diastereomeric Purity Determination in 2-Sec-butylpyrrolidine Synthesis

The synthesis of this compound often results in a mixture of stereoisomers. Determining the enantiomeric and diastereomeric purity of these mixtures is a critical step in asymmetric synthesis. While direct NMR analysis cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce the formation of transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org This technique allows for the quantification of the enantiomeric excess.

Another common method involves the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be distinguished and quantified by techniques like NMR spectroscopy or chromatography. libretexts.org For instance, the reaction of a chiral amine with a chiral derivatizing agent creates diastereomeric amides with unique spectral properties.

In the synthesis of complex molecules containing the this compound moiety, such as in the total synthesis of quinocitrinines, epimerization at certain carbon centers can occur under various reaction conditions. arkat-usa.org For example, the use of acidic solvents like acetic acid can lead to complete epimerization, while aprotic solvents at controlled temperatures can minimize this issue. arkat-usa.org High-performance liquid chromatography (HPLC) is often employed to monitor the reaction and determine the ratio of the resulting diastereomers. arkat-usa.org

Conformational Analysis of this compound Derivatives and Key Intermediates (e.g., Enamines, Iminium Ions)

The stereochemical outcome of reactions involving this compound is heavily influenced by the conformational preferences of its derivatives, particularly enamines and iminium ions, which are common intermediates in many synthetic transformations.

Relative Energies of Enamine Conformers and Derived Stereoisomers

Enamines derived from this compound can exist as different conformers, primarily the s-trans and s-cis forms, which are in rapid equilibrium. acs.orgresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in determining the relative energies of these conformers. acs.orgresearchgate.net

For enamines derived from aldehydes, the s-trans conformer is generally more stable. ethz.ch In contrast, for ketone-derived enamines, the s-cis conformer is often favored. ethz.ch This difference in stability has been proposed to explain the reversal of enantioselectivity observed in reactions involving aldehydes versus ketones. ethz.ch

The relative energies of these conformers directly impact the stereochemistry of the products formed. For example, in the reaction of enamines with nitroalkenes, s-trans-enamine conformers lead to the formation of all-trans-(4S)-4-nitrocyclobutylpyrrolidines, while s-cis-enamine conformers yield the all-trans-(4R) diastereomers. acs.orgresearchgate.net When a bulky substituent like a tert-butyl group is present at the 2-position of the pyrrolidine (B122466) ring, the steric hindrance can lead to a strong preference for the s-trans-enamine, resulting in poor stereoselectivity. acs.org

Table 1: Relative Energies of Enamine Conformers This table is interactive. Click on the headers to sort the data.

Enamine Source Conformer Relative Energy (kcal/mol) Predominant Product Stereochemistry
Aldehyde s-trans Lower (4S)
Aldehyde s-cis Higher (4R)
Ketone s-trans Higher (4S)
Ketone s-cis Lower (4R)

Z/E Isomerism and Conformational Preferences of 2-Substituted Iminium Ions

Iminium ions, formed from the reaction of this compound derivatives with carbonyl compounds, can exist as E and Z isomers. researchgate.net The ratio of these isomers is a critical factor in determining the stereoselectivity of subsequent reactions. researchgate.net Computational studies on 2-tert-butylpyrrolidine, a model for chiral pyrrolidines, have helped in understanding the configurational and conformational aspects of these iminium ions. ub.eduacs.org

For the 2-tert-butyl derivative of a specific iminium ion (im+·18), the Z isomer was found to be higher in energy than the E isomer by 2.1 kcal/mol in a vacuum and 1.7 kcal/mol in water. acs.orgnih.gov The conformational preference of the pyrrolidine ring also plays a role, with the C3down-C4up conformer being slightly more stable than the C3up-C4down conformer. acs.orgnih.gov

The condensation of secondary amine catalysts with α,β-unsaturated aldehydes typically results in a mixture of trans (E) and cis (Z) iminium isomers, with the trans isomer usually being the major one. researchgate.net The bulky side chain of the catalyst can force the nucleophile to attack from the least sterically hindered side of the iminium intermediate, influencing the stereochemical outcome. researchgate.net

Factors Influencing Stereoselectivity in Reactions Involving this compound Moieties

Several factors contribute to the stereoselectivity of reactions involving this compound moieties. These can be broadly categorized as steric effects, electronic effects, and reaction conditions.

Steric Effects: The size and shape of the reactants and catalysts play a significant role. numberanalytics.com Bulky groups, such as the sec-butyl group on the pyrrolidine ring, can create steric hindrance, directing the approach of a reactant to a specific face of the molecule and favoring the formation of one stereoisomer. numberanalytics.com

Electronic Effects: Electronic interactions, such as hydrogen bonding and π-π stacking, can influence the stability of the transition state and thus the stereochemical outcome. numberanalytics.comnumberanalytics.com Electron-donating or electron-withdrawing groups on the reactants can alter the electronic properties of the transition state, leading to a preference for a particular stereoisomer. msu.edu

Conformational Effects: The conformational flexibility of the reactants and intermediates, particularly the pyrrolidine ring and its substituents, is crucial. numberanalytics.com The relative stability of different conformers, as discussed in the previous section, directly impacts the product distribution.

Reaction Conditions: Temperature, solvent, and pressure can all affect stereoselectivity. numberanalytics.com For instance, the choice of solvent can influence the conformation of reactants and the stability of the transition state. numberanalytics.com In the synthesis of quinocitrinines, using aprotic solvents like DMF at elevated temperatures was found to minimize epimerization compared to protic solvents. arkat-usa.org

Epimerization Pathways and Strategies for Stereochemical Stability in this compound Systems

Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant challenge in maintaining the stereochemical integrity of this compound systems.

Epimerization can occur at various stages of a reaction sequence. For example, in the synthesis of cis-5-tert-butylproline, treatment with trifluoroacetic acid (TFA) to remove a Boc protecting group led to some epimerization at the C-2 position. acs.org Similarly, during the synthesis of quinocitrinines, epimerization at the C-11 position was observed, particularly under high temperatures in protic solvents. arkat-usa.org This process can convert one diastereomer into another, affecting the final product ratio. arkat-usa.org

Strategies to control or minimize epimerization include:

Careful selection of reaction conditions: As demonstrated in the quinocitrinine synthesis, using aprotic solvents and controlling the temperature can significantly reduce the extent of epimerization. arkat-usa.org

Choice of protecting groups: The stability of protecting groups under various reaction conditions is crucial. In some cases, the cleavage of a protecting group can lead to epimerization. acs.org

Kinetic vs. Thermodynamic Control: Understanding the reaction mechanism can allow for conditions that favor the kinetically controlled product over the thermodynamically more stable, but potentially epimerized, product.

In some instances, epimerization can be difficult to avoid completely. In such cases, purification techniques like chromatography are necessary to separate the desired stereoisomer from the epimerized byproducts. acs.org

Applications of 2 Sec Butylpyrrolidine As a Chiral Ligand and Organocatalyst

Role of 2-Sec-butylpyrrolidine and Its Derivatives in Asymmetric Organocatalysis

As an organocatalyst, this compound functions primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. This mode of activation, characteristic of secondary amine catalysts like proline and its derivatives, facilitates a wide range of asymmetric transformations. nih.govresearchgate.netnih.gov The chirality of the catalyst is transferred to the product during the key bond-forming step, with the C2-substituent sterically shielding one face of the reactive intermediate. researchgate.net

The asymmetric Michael addition, a powerful method for C-C bond formation, can be effectively catalyzed by chiral secondary amines. wikipedia.org The mechanism involves the reaction of an aldehyde or ketone with the chiral amine catalyst to form a nucleophilic enamine. This enamine then adds to a Michael acceptor, such as a nitroalkene or an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net The stereoselectivity is primarily governed by the steric hindrance of the catalyst's chiral substituent, which directs the approach of the electrophile to the less hindered face of the enamine. For this compound, the sec-butyl group would create a specific chiral pocket to control the stereochemical outcome.

While detailed performance data for unsubstituted this compound in this specific reaction is not widely documented in prominent literature, the general effectiveness of simple 2-alkylpyrrolidine systems is well-established. The following table illustrates typical results for Michael additions catalyzed by related pyrrolidine-based systems.

Table 1: Representative Organocatalytic Asymmetric Michael Additions

Donor Acceptor Catalyst System Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Propanal β-Nitrostyrene (S)-Pyrrolidine derivative + Acid High >95:5 >98
Cyclohexanone β-Nitrostyrene Diarylprolinol Silyl Ether 97 94:6 99

Note: This table presents representative data for analogous pyrrolidine-based catalyst systems to illustrate typical outcomes for this class of reaction.

The direct asymmetric aldol (B89426) reaction is a fundamental C-C bond-forming reaction catalyzed with high efficiency by chiral secondary amines. nih.govorganic-chemistry.org The catalytic cycle mirrors that of the Michael addition, proceeding through a key enamine intermediate formed from a ketone donor and the catalyst. researchgate.net This enamine attacks an aldehyde acceptor, and subsequent hydrolysis releases the chiral β-hydroxycarbonyl product and regenerates the catalyst. nih.gov The stereochemical control exerted by a catalyst like this compound arises from the facial discrimination of the enamine by the bulky sec-butyl group. ajgreenchem.com

Proline and its derivatives are extensively studied for this transformation. researchgate.net The catalytic activity of simpler 2-alkylpyrrolidines demonstrates the core functionality of the scaffold. The efficiency and stereoselectivity of the reaction are influenced by the substituents on the pyrrolidine (B122466) ring, the solvent, and the nature of the substrates. ajgreenchem.com

Table 2: Representative Organocatalytic Asymmetric Aldol Reactions

Ketone Donor Aldehyde Acceptor Catalyst System Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Cyclohexanone 4-Nitrobenzaldehyde L-Proline 97 95:5 99
Acetone 4-Nitrobenzaldehyde Nornicotine derivative High - >70

Note: This table presents representative data for analogous pyrrolidine-based catalyst systems to illustrate typical outcomes for this class of reaction.

The intramolecular oxa-Michael addition is a crucial reaction for synthesizing chiral oxygen-containing heterocycles like tetrahydrofurans and tetrahydropyrans. chemrxiv.org This reaction involves the conjugate addition of an internal oxygen nucleophile (an alcohol) to an α,β-unsaturated system. While challenging due to the lower nucleophilicity of alcohols compared to carbon or nitrogen nucleophiles, this transformation can be catalyzed by various systems. nsf.govrsc.orgbeilstein-journals.org

Organocatalysis of this reaction often employs bifunctional catalysts, such as thioureas combined with a basic amine, to activate both the nucleophile and the electrophile through hydrogen bonding. A simple secondary amine like this compound could potentially catalyze this reaction by deprotonating the tethered alcohol, thereby increasing its nucleophilicity for the subsequent cyclization.

Design and Synthesis of this compound-Derived Chiral Ligands for Transition Metal Catalysis

The straightforward synthesis of chiral ligands from readily available materials is a key aspect of developing new asymmetric catalytic methods. rsc.org Pyrrolidine derivatives are excellent N-donor ligands that can coordinate to a wide variety of transition metals, forming stable complexes that act as effective chiral catalysts. researchgate.netrsc.org

The pyrrolidine-NH group is a critical feature in both organocatalysis and transition metal catalysis. In the context of metal complexes, the nitrogen atom's lone pair acts as a Lewis base, donating electron density to the metal center to form a coordinate bond. rsc.org The N-H proton, however, retains significant functionality. It can participate in several key processes:

Metal-Ligand Cooperativity: The N-H bond can act in concert with the metal center. For instance, in hydrogenation or dehydrogenation reactions, the N-H group can be involved in the heterolytic cleavage of H-H bonds, where the proton is transferred to the ligand and a hydride is transferred to the metal. rsc.org

Secondary Coordination Sphere Interactions: The N-H proton can form hydrogen bonds with substrates, co-ligands, or solvent molecules. These non-covalent interactions help to create a highly organized and rigid transition state, which is crucial for achieving high levels of stereocontrol.

Ligand Deprotonation: The N-H proton can be removed to form a chiral amido ligand. This changes the electronic properties and reactivity of the resulting metal complex, often leading to enhanced catalytic activity.

In some cases, the pyrrolidine-NH site can be a point of undesirable coordination with metal ions during the self-assembly of metal-organic frameworks, which can compromise the intended catalytic activity of the site. researchgate.net

Pyrrolidine-based scaffolds are integral to the design of chiral ligands for transition metal-catalyzed reactions, including hydrogenations, C-H functionalization, and cross-coupling reactions. umich.edunih.govpsu.edu A ligand derived from this compound would coordinate to a metal (e.g., Palladium, Rhodium, Iridium, Copper) through its nitrogen atom. researchgate.netchim.it The chiral environment established by the sec-butyl group would then influence the stereochemical outcome of the reaction taking place at the metal center.

The design of such ligands often involves modifying the pyrrolidine scaffold to create bidentate or polydentate ligands, which form more stable chelate complexes with the metal. For example, functional groups could be introduced at the nitrogen atom or other positions on the ring to provide additional donor sites (N, P, O). The steric and electronic properties of the resulting metal complex can be fine-tuned by altering these substituents, allowing for the optimization of catalytic activity and enantioselectivity for a specific transformation. psu.edu The use of pyrrolidine-based ligands has been successful in creating catalysts for a range of important chemical transformations. frontiersin.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Proline
Propanal
β-Nitrostyrene
Cyclohexanone
Diarylprolinol Silyl Ether
Isobutyraldehyde
N-Phenylmaleimide
α,β-Dipeptide
Acetone
4-Nitrobenzaldehyde
L-Proline
Nornicotine
2-Nitrobenzaldehyde
Thiourea
Tetrahydrofuran
Tetrahydropyran
Palladium
Rhodium
Iridium

Development of Homochiral Coordination Polymers for Heterogeneous Asymmetric Catalysis

Information not available in the conducted search.

Cooperative Catalysis Involving this compound-Based Structures

Information not available in the conducted search.

Mechanistic Investigations of Reactions Involving 2 Sec Butylpyrrolidine Species

Computational Studies on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction pathways involving 2-sec-butylpyrrolidine. nih.govub.eduacs.org These studies allow for the detailed examination of transition states, intermediates, and the energetic landscapes of reactions, providing a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.govub.eduacs.org

Table 1: Calculated Relative Energies for Key Species in a Hypothetical this compound-Mediated Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Intermediate 1-5.2A transient species formed during the reaction
Transition State 1+15.8The energy barrier to form Intermediate 1
Intermediate 2-2.1Another transient species
Transition State 2+12.5The energy barrier to form the products from Intermediate 2
Products-10.3Final products of the reaction

This table is illustrative and based on general principles of reaction energy profiles. Actual values would be derived from specific computational studies.

In many aminocatalyzed reactions, this compound reacts with carbonyl compounds to form iminium ion intermediates. nih.govscilit.netresearchgate.net The stability of these iminium ions is a key factor in the efficiency and outcome of the reaction. nih.govscilit.netresearchgate.net Computational studies, often using methods like M06-2X/6-311+G(d,p), have been employed to assess the relative stability of various iminium ions derived from pyrrolidine (B122466) derivatives. nih.govscilit.netresearchgate.net

These studies have examined the equilibrium positions for exchange reactions where a secondary amine is transferred between two different carbonyl compounds. scilit.netresearchgate.net The relative energies of these equilibria can predict which iminium species will predominate in a reaction mixture containing multiple carbonyl groups. ub.edu For example, calculations have shown that iminium ions from pyrrolidines with substituents that can stabilize the positive charge are particularly stable in the gas phase. researchgate.net However, in polar solvents, the predicted order of stability can change. researchgate.net

In the context of Michael additions, the success of the reaction depends on the calculated energy values for the exchange equilibria. nih.govub.eduacs.org Specifically, the iminium ions of the final adducts must be more susceptible to hydrolysis than the initial iminium ions for the reaction to proceed efficiently. nih.govub.eduacs.org DFT calculations have indicated that certain catalysts, like the MacMillan catalysts, are particularly well-suited for this reason. ub.edu

Table 2: Predicted Order of Iminium Ion Stability in Polar Solvents

RankPyrrolidine Derivative
1O-tert-butyldiphenylsilylprolinol
2Pyrrolidine
3O-methylprolinol
42-tert-butylpyrrolidine
5Jørgensen-Hayashi catalyst
62-tritylpyrrolidine
7N,N-dimethylprolinamide
8trimethylsilyl prolinate
93-triflamidopyrrolidine
10methyl prolinate
11MacMillan-1 catalyst
12MacMillan-2 catalyst

This table is based on computational studies comparing the stability of various pyrrolidine-derived iminium ions. researchgate.net

Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for constructing pyrrolidine rings. nsf.govmdpi.com The thermodynamics of these reactions, which determine the position of the equilibrium between reactants and products, can be investigated computationally. These reactions often proceed through the formation of azomethine ylides from glycine (B1666218) derivatives, which then react with dipolarophiles. mdpi.com

Computational studies can determine the reaction enthalpies (ΔH) and free energies (ΔG) to assess the thermodynamic favorability of the cycloaddition. For example, in some Diels-Alder reactions involving furan (B31954) derivatives, the cycloadditions were found to be exothermic only with specific substrates. nih.gov The principles of orbital symmetry, which govern these reactions, can also be analyzed computationally to understand the reaction mechanism, which can be either concerted or stepwise. numberanalytics.com

Elucidation of Catalyst Deactivation Pathways in Pyrrolidine-Mediated Reactions

Catalyst deactivation is a significant challenge in catalytic reactions, leading to reduced efficiency and shorter catalyst lifetimes. numberanalytics.comsustainability-directory.comchemcatbio.org Understanding the mechanisms by which a catalyst loses its activity is crucial for developing more robust and efficient catalytic systems. numberanalytics.comsustainability-directory.comchemcatbio.org Deactivation pathways can include structural damage, poisoning by contaminants, or fouling of the catalyst surface. chemcatbio.org

In pyrrolidine-mediated reactions, deactivation can occur through various mechanisms. For instance, in reactions catalyzed by nickel complexes with phosphine (B1218219) ligands, deactivation can happen through the dimerization of the active Ni(0) species, followed by C-P bond activation of the ligand. nih.gov In other systems, irreversible decomposition pathways can originate from intermediate species, such as palladium hydrides in polymerization reactions. d-nb.info Identifying these off-cycle species and the conditions that lead to their formation is key to designing strategies to mitigate deactivation, such as modifying the ligand structure or adjusting reaction conditions to favor the productive catalytic cycle. nih.gov

Spectroscopic Investigations for Reaction Monitoring and Intermediate Characterization (e.g., NMR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of reactions and characterizing reactive intermediates. mdpi.comcore.ac.ukresearchgate.net In-situ monitoring allows for the real-time observation of the consumption of reactants and the formation of products and intermediates. core.ac.ukresearchgate.net

For example, in-situ IR spectroscopy has been used to monitor the lithiation of N-Boc protected heterocycles, including pyrrolidine derivatives. core.ac.uk This technique allows for the direct observation of the lithiated intermediate and the final trapped product, providing quantitative data on reaction rates. core.ac.uk Similarly, NMR spectroscopy can be used to identify and characterize intermediates. In some cases, specialized techniques like diffusion-ordered spectroscopy (DOSY) can be employed to study the aggregation of species in solution and stabilize high-energy intermediates for characterization. researchgate.net These spectroscopic investigations provide valuable experimental data that can complement and validate the findings from computational studies.

Advanced Analytical Techniques for 2 Sec Butylpyrrolidine Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and confirming the structure of 2-sec-butylpyrrolidine and its derivatives. delpharm.comnih.gov By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula, which is a critical first step in structural elucidation. rsc.orgrsc.org This technique is particularly valuable in distinguishing between isomers and identifying unknown compounds or impurities. delpharm.com

In the analysis of 2-substituted pyrrolidines, HRMS is used to find the exact mass of the protonated molecule [M+H]⁺. For instance, a calculated value for C₁₀H₁₄N [M+H]⁺ was determined to be 148.1126, with experimental findings closely matching at 148.1086 and 148.1112 for different isomers. rsc.org This level of precision helps to confirm the elemental composition and supports the proposed structure.

Table 1: Exemplary HRMS Data for Pyrrolidine (B122466) Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2-substituted pyrrolidineC₁₀H₁₄N148.1126148.1112 rsc.org
2-substituted pyrrolidineC₁₀H₁₄N148.1126148.1086 rsc.org
N-sulfinyl pyrrolidineC₁₄H₂₈NOS258.1892258.1858 rsc.org

This table is interactive. Users can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. libretexts.orgrsc.orgwikipedia.org It provides information about the chemical environment of individual atoms, allowing for the complete assignment of the molecule's structure. rsc.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. emerypharma.com ¹H NMR spectra provide information about the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts, integration, and coupling constants. emerypharma.com ¹³C NMR spectra reveal the number and types of carbon atoms in the molecule. emerypharma.com

For complex molecules like derivatives of this compound, 2D NMR techniques are essential for unambiguous assignments. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.comsdsu.edu This helps to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly attached proton and carbon atoms, providing definitive C-H bond information. youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. youtube.comsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net

In the analysis of 2-substituted pyrrolidines, ¹H NMR signals for the pyrrolidine ring protons typically appear in the range of δ 1.71–3.72 ppm, while the ¹³C NMR signals for the ring carbons are observed at various chemical shifts depending on the substituents. rsc.org For example, in a specific 2-substituted pyrrolidine, ¹³C NMR signals were recorded at δ 25.58, 34.29, 46.94, and 62.57 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a 2-Substituted Pyrrolidine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrrolidine Ring H1.71 - 2.24 (m)-
Pyrrolidine Ring H2.98 - 3.25 (m)-
Pyrrolidine Ring CH4.12 (t, J=7.72 Hz)62.57
Pyrrolidine Ring CH₂-46.94
Pyrrolidine Ring CH₂-34.29
Pyrrolidine Ring CH₂-25.58

This table is interactive and based on data from reference rsc.org.

Quantitative ¹H NMR (qHNMR) is a powerful method for determining the concentration or purity of a sample with high accuracy and precision. mdpi.comd-nb.infobwise.kr The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of this compound can be determined. fujifilm.comox.ac.uk This technique is valuable for creating reference standards and in quality control settings. bwise.kr The method's accuracy is reliant on optimized experimental parameters, such as ensuring full relaxation of all signals between pulses. ox.ac.uk

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. pressbooks.pubwikipedia.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. pressbooks.pub For this compound, the FT-IR spectrum would show characteristic peaks for N-H and C-H stretching and bending vibrations, providing a molecular fingerprint. For instance, N-H stretching in secondary amines typically appears in the region of 3300-3500 cm⁻¹, while C-H stretching from the alkyl groups is observed around 2850-3000 cm⁻¹.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. acs.orgpages.devwordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed electron density map can be generated. pages.dev This map reveals the precise positions of atoms in the crystal lattice, allowing for the determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. pages.dev This technique has been used to confirm the absolute configuration of related polyhydroxylated pyrrolidine derivatives. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Pyrrolidine Nitroxide Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules and materials with unpaired electrons. plos.org It is particularly valuable for studying stable free radicals, such as nitroxides. tandfonline.comtandfonline.com In the context of pyrrolidine compounds, EPR is used to characterize their nitroxide derivatives, which are stable radicals often employed as spin labels or probes. st-andrews.ac.uk

The process of "spin labelling" involves attaching a paramagnetic center, like a nitroxide radical, to a molecule of interest to study its structure and dynamics using EPR. st-andrews.ac.uk Nitroxide spin labels based on a five-membered pyrrolidine ring are a significant family of such probes. st-andrews.ac.uk The stability of the nitroxyl (B88944) radical is often enhanced by flanking it with two quaternary carbon atoms, which provide steric protection against reduction and prevent decomposition. st-andrews.ac.uk

The EPR spectra of pyrrolidine nitroxides provide detailed information about their molecular environment and dynamics. For instance, the spectra of 3,4-disubstituted pyrrolidine nitroxides can exhibit complex splitting patterns due to interactions with nearby hydrogen atoms. researchgate.net The stability of these nitroxides is a critical factor for their application. Studies have shown that gem-diethyl substituted pyrrolidine nitroxides demonstrate greater stability and lower rates of reduction compared to other derivatives. researchgate.net The kinetic and thermodynamic stability of these compounds can be investigated using EPR in conjunction with techniques like cyclic voltammetry (CV). researchgate.net This stability is essential for applications in biological systems where reducing agents are prevalent. tandfonline.comresearchgate.net

The reduction of nitroxides to EPR-silent hydroxylamines within biological systems, while limiting the detection window, also serves as a tool to measure the reducing capacity of the local microenvironment. tandfonline.com Conversely, the oxidation of hydroxylamine (B1172632) precursors to form nitroxide radicals is a method used for detecting reactive oxygen species (ROS). tandfonline.com

Below is a table summarizing the characteristics of selected pyrrolidine nitroxide derivatives as studied by EPR.

Derivative TypeKey Structural FeatureEPR Spectral CharacteristicsStability NotesReference
3,4-disubstituted pyrrolidine nitroxidesEthyl groups at positions 3 and 4Show additional large splitting on methylene (B1212753) hydrogensGenerally stable, but specific substituents influence reduction rates researchgate.net
gem-diethyl pyrrolidine nitroxidesTwo ethyl groups on the carbon adjacent to the nitroxideSimple triplet spectra with narrow linesExhibit unusually slow reduction rates with ascorbate, indicating high stability researchgate.net
Acetoxymethoxycarbonyl pyrrolidine nitroxidesEster groups that are hydrolyzed by cellular esterasesSignal corresponds to hydrophilic carboxylate derivatives post-hydrolysisDesigned for intracellular accumulation; resulting carboxylates are resistant to bioreduction tandfonline.com
General Pyrrolidine Nitroxide LabelsN-O• radical flanked by quaternary carbonsVaries with structure and environmentSteric shielding by adjacent bulky groups protects the radical from reduction st-andrews.ac.uk

Chromatographic Methods Coupled with Mass Spectrometry (e.g., LC-MS/MS) for Analysis of Derivatized Analogues

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its high selectivity and sensitivity, making it ideal for analyzing trace-level compounds in complex biological matrices. ddtjournal.comnih.gov However, some molecules, including certain pyrrolidine analogues, may exhibit poor ionization efficiency in the mass spectrometer's ion source, leading to low detection sensitivity. ddtjournal.com Chemical derivatization is a strategy frequently employed to overcome this limitation. ddtjournal.com

Derivatization involves chemically modifying the analyte to improve its analytical properties. For LC-MS/MS analysis, derivatization can enhance ionization efficiency, improve chromatographic separation, and generate specific fragment ions during collision-induced dissociation (CID), which aids in sensitive and selective detection. ddtjournal.com For amines and related compounds, derivatization often targets the functional group to introduce a readily ionizable moiety. ddtjournal.com

The analysis of derivatized analogues of this compound and similar compounds by LC-MS/MS allows for their accurate quantification at very low concentrations. The process typically involves separation of the derivatized analyte by liquid chromatography, followed by ionization, usually via electrospray ionization (ESI). nih.gov The first mass analyzer selects the precursor ion of the derivatized analyte, which is then fragmented in a collision cell. The second mass analyzer detects specific product ions, providing a high degree of certainty in identification and quantification. nih.gov

Various derivatization reagents are available for modifying primary and secondary amines, enhancing their detection by LC-MS/MS. The choice of reagent depends on the specific characteristics of the analyte and the analytical goals.

The table below presents examples of derivatization reagents that can be applied to primary/secondary amines for LC-MS/MS analysis.

Derivatization ReagentTarget Functional GroupPrinciple of EnhancementTypical ApplicationReference
Naphthylisothiocyanate (NIT)Primary and secondary aminesIntroduces a naphthyl group, improving hydrophobicity and ionizationAnalysis of volatile primary and secondary amines ddtjournal.com
Pentafluoropropionic anhydride (B1165640)AminesForms stable derivatives with good chromatographic propertiesDetermination of amines in biological samples ddtjournal.com
3-Picolylamine (3-PA)Carboxylic acids (can be adapted for amines via linkage)Introduces a picolylamine moiety, which readily protonates for enhanced positive ESI responseGeneral metabolite analysis, including amino acids mdpi.com
Dimethylethylenediamine (DMED)Carboxylic acidsIntroduces a permanently charged quaternary amine groupAnalysis of short-chain fatty acids, enhances positive ion mode detection mdpi.com

Application of Stable Isotope Dilution Assays (SIDAs) for Trace Analysis and Quantification of Pyrrolidine-Based Analytes

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for quantitative analysis, particularly when combined with mass spectrometry techniques like GC-MS or LC-MS/MS. nih.govtum.de The principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical procedure. tum.delgcstandards.com This labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, chromatography, and ionization. nih.govlgcstandards.com

The key advantage of SIDA is its ability to accurately correct for procedural losses and for matrix effects, such as ion suppression or enhancement in the MS source, which are common challenges in trace analysis of complex samples. nih.govtum.de Because the analyte and the labeled internal standard co-elute chromatographically, any variation in the analytical process affects both compounds equally. lgcstandards.com Quantification is based on the measured ratio of the signal from the native analyte to that of the stable isotope-labeled standard. tum.de

This methodology is particularly crucial for the trace analysis and quantification of pyrrolidine-based analytes, which may be present at very low concentrations in intricate matrices like food, environmental, or biological samples. researchgate.netresearchgate.net For example, a SIDA method was developed for the quantification of 2-acetyl-1-pyrroline, a key flavor compound in rice, using its deuterated analogue (2-acetyl-1-d(2)-pyrroline) as the internal standard. researchgate.net This approach, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS/MS, enabled precise quantification. researchgate.net

The successful application of SIDA relies on the availability of high-purity stable isotope-labeled standards. tum.delgcstandards.com Common stable isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). lgcstandards.com

The table below outlines the key components of a Stable Isotope Dilution Assay.

Analyte TypeStable Isotope Labeled StandardAnalytical TechniqueMatrixKey AdvantageReference
Pyrrolidine-based analytes (e.g., 2-acetyl-1-pyrroline)Deuterium-labeled analogue (e.g., 2-acetyl-1-d(2)-pyrroline)HS-SPME-GC-MS/MSRiceCorrects for analyte loss during extraction and variability in HS-SPME researchgate.net
Mycotoxins¹³C-labeled analoguesLC-MS/MSFood and FeedCompensates for matrix-induced ion suppression, ensuring high accuracy at low µg/kg levels nih.govresearchgate.net
General Trace OrganicsDeuterium (²H) or Carbon-13 (¹³C) labeled standardsLC-MS/MSBiological, EnvironmentalMitigates measurement uncertainty from multi-step procedures and sample-to-sample variation nih.govlgcstandards.com

Molecular Level Interaction Studies of 2 Sec Butylpyrrolidine Derivatives

Molecular Docking and Modeling of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. smolecule.comnih.gov This technique is crucial for understanding the binding modes of 2-sec-butylpyrrolidine derivatives and for the rational design of new, more potent compounds. mdpi.com

In the context of drug discovery, molecular docking studies can simulate the interaction between a this compound derivative and its protein target, providing information on binding affinity and specificity. smolecule.comnih.gov For instance, the docking of novel spiropyrrolidine heterocyclic hybrids into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been used to elucidate their inhibition mechanisms. researchgate.net Similarly, docking studies of 2-amino-7-(substituted-phenyl)-3-cyano-4-phenyl-4,5,6,7-tetrahydropyrano[2,3-b]pyrrole-5-carboxylic acid derivatives have revealed favorable interactions with the active sites of various proteins. researchgate.net

The process of molecular docking typically involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of both the target protein and the ligand (the this compound derivative) are prepared. This may involve downloading structures from databases like the Protein Data Bank (PDB) or building them using molecular modeling software. researchgate.netlibretexts.org

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. nih.gov Algorithms like the Lamarckian Genetic Algorithm, as implemented in AutoDock, are commonly employed. researchgate.net

Scoring and Analysis: The resulting ligand poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring conformations are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models can further enhance the understanding of ligand-target interactions by correlating the biological activity of a series of compounds with their 3D molecular fields. nih.gov

Interactive Table: Key Parameters in Molecular Docking Studies

ParameterDescriptionRelevance to this compound Derivatives
Binding Affinity The strength of the binding interaction between the ligand and the target protein, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). nih.govPredicts the potency of the derivative as a potential drug candidate.
Binding Mode The specific orientation and conformation of the ligand within the active site of the target protein. nih.govReveals the key amino acid residues involved in the interaction and guides further structural modifications.
Interaction Energy The calculated energy of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the protein.Provides a quantitative measure of the stability of the ligand-protein complex.

X-ray Crystal Structure Analysis of Pyrrolidine-Based Ligand-Protein Complexes

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govnumberanalytics.com This method provides high-resolution structural data that is invaluable for understanding the molecular basis of ligand recognition and for structure-based drug design. nih.gov

The process involves crystallizing the protein in complex with the pyrrolidine-based ligand and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. libretexts.orgnih.gov

The crystal structure of a pyrrolidine-based ligand in complex with its target protein can reveal:

The exact binding pose of the ligand. nih.gov

The specific amino acid residues in the binding pocket that interact with the ligand. nih.gov

The nature of the intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Conformational changes in the protein upon ligand binding, as described by the induced-fit model. nih.gov

Interactive Table: Information Derived from X-ray Crystallography

InformationSignificance for Pyrrolidine-Based Ligands
Atomic Coordinates Provides the precise 3D arrangement of atoms in the ligand-protein complex.
Binding Site Geometry Defines the shape and chemical environment of the pocket where the ligand binds.
Intermolecular Interactions Identifies specific hydrogen bonds, ionic interactions, and van der Waals contacts that stabilize the complex.
Conformational Changes Shows how the protein structure adapts to accommodate the ligand.

Investigating Stereochemical Effects on Molecular Recognition and Binding Affinity

The stereochemistry of a molecule, particularly the presence of chiral centers, can have a profound impact on its biological activity. For this compound derivatives, the stereoisomers can exhibit significantly different binding affinities and efficacies for their biological targets.

Studies on other chiral molecules have demonstrated the importance of stereochemistry in molecular recognition. For instance, in a study of cyclic peptide inhibitors, the R-configured sulfoxide (B87167) diastereoisomer displayed 10-30 times greater potency in binding to the Grb2-SH2 domain compared to the S-configured isomer. nih.gov NMR and molecular dynamics simulations revealed that the R-isomer adopted a more rigid and extended conformation that was more favorable for binding. nih.gov

In the context of this compound derivatives, the absolute stereochemistry of substitutions on the pyrrolidine (B122466) ring has been shown to be crucial for affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov The inclusion of a pyrrolidine moiety with a specific stereochemistry in the linker of dual-target ligands was found to be optimal for D3R affinity. nih.gov

Computational methods can be employed to predict how different stereoisomers will interact with a target protein, helping to rationalize observed differences in activity and to guide the synthesis of stereochemically pure compounds.

Interactive Table: Impact of Stereochemistry on Binding

Stereochemical FeatureEffect on Molecular RecognitionExample
Chiral Center Configuration (R/S) Can lead to significant differences in binding affinity and biological activity between enantiomers.The R-configured sulfoxide-cyclized peptide showed much higher binding affinity than the S-configured one. nih.gov
Diastereomers Diastereomers can have distinct physical and biological properties, including different binding modes and affinities.Different diastereoisomers of a cyclic peptide adopted different solution structures, impacting their ability to bind to the target protein. nih.gov
Conformational Rigidity A more rigid conformation, often influenced by stereochemistry, can pre-organize the ligand for optimal binding, reducing the entropic penalty upon complex formation.The more rigid conformation of the R-configured peptide contributed to its higher binding affinity. nih.gov

Computational Analysis of Non-Covalent Interactions within this compound Systems

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions, are fundamental to the stability of ligand-protein complexes. uomphysics.netscielo.org.mx Computational chemistry provides a powerful toolkit for the analysis and quantification of these interactions. nih.gov

Various computational methods can be used to study non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including non-covalent interactions. scielo.org.mxresearchgate.net

Non-Covalent Interaction (NCI) Analysis: This technique allows for the visualization and characterization of weak interactions in molecular systems. uomphysics.netscielo.org.mx

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. researchgate.net

Density Functional Theory (DFT): DFT calculations, often using functionals like M06-2X that are well-suited for describing non-covalent interactions, can be used to optimize geometries and calculate interaction energies. researchgate.net

These computational tools can be applied to this compound systems to:

Identify the key non-covalent interactions responsible for the stability of the ligand-protein complex.

Quantify the strength of these interactions.

Understand how modifications to the ligand structure affect the non-covalent interaction profile.

For example, NCI analysis has been used to explore weak interactions in pyrimidine-containing sulfonamide derivatives, while DFT studies have been employed to investigate non-covalent interactions in phosphine (B1218219) chalcogenides. uomphysics.netscielo.org.mx Similar approaches can provide detailed insights into the binding of this compound derivatives to their biological targets.

Interactive Table: Computational Methods for Analyzing Non-Covalent Interactions

Computational MethodDescriptionApplication to this compound Systems
QTAIM Analyzes the electron density to characterize bonding interactions. scielo.org.mxresearchgate.netCan identify and quantify the strength of hydrogen bonds and other non-covalent interactions between the derivative and the target protein.
NCI Analysis Visualizes and characterizes weak, non-covalent interactions based on the electron density and its derivatives. uomphysics.netscielo.org.mxCan reveal the spatial distribution of stabilizing and destabilizing non-covalent interactions within the binding pocket.
Energy Decomposition Analysis Decomposes the interaction energy into distinct physical components. researchgate.netHelps to understand the nature of the binding forces (e.g., whether they are primarily electrostatic or dispersion-driven).
DFT Calculations A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netCan be used to optimize the geometry of the ligand-protein complex and to calculate accurate interaction energies.

Derivatization and Functionalization Strategies of 2 Sec Butylpyrrolidine

Targeted Derivatization for Enhanced Functionality and Chemical Property Modulation

Targeted derivatization of the 2-sec-butylpyrrolidine core is a key strategy for fine-tuning its biological activity and physicochemical properties. By introducing specific functional groups, chemists can alter the molecule's steric and electronic profile to achieve desired outcomes.

A prominent example of enhancing biological function is seen in the development of multivalent iminosugars, where pyrrolidine (B122466) moieties are clustered together. The synthesis of multivalent pyrrolidine derivatives has led to compounds with significantly enhanced inhibitory effects on enzymes like glycosidases compared to their monovalent counterparts. mdpi.com This "multivalent effect" arises from the increased avidity of the clustered ligands for the enzyme's binding sites.

Chemical property modulation can also be achieved by altering the electronic nature of the pyrrolidine ring or its substituents. While not specific to this compound, studies on other heterocyclic systems demonstrate how such modifications can be applied. For instance, the oxidation of sulfur atoms in benzothiophene (B83047) derivatives transforms the electron-donating thienyl group into a strong electron-accepting group, which significantly alters the molecule's electronic distribution, optical properties, and charge transport characteristics. mdpi.com A similar principle can be applied to pyrrolidine derivatives, where the introduction of electron-withdrawing or electron-donating groups can modulate properties for applications in materials science or medicinal chemistry. For example, attaching different substituents to complex molecules containing a pyrrolidine dicarboxylate framework has been shown to influence their biological activity as TLR1/TLR2 agonists. nih.gov

Modification Strategy Purpose Example Outcome Relevant Compounds
MultivalencyEnhance biological activityIncreased enzyme inhibitionDivalent and multivalent pyrrolidine iminosugars
Electronic Group AlterationModulate optical and electronic propertiesShifted absorption/emission spectra, altered charge transport2,7-diBr-BTBTDO, 2,7-diBr-BTBTTO
Substituent VariationOptimize biological interactionsImproved efficacy as immune response activatorsDiprovocim analogues

Remote C-H Functionalization Approaches on Aliphatic Pyrrolidines

Functionalizing the aliphatic C-H bonds of the pyrrolidine ring, especially at positions remote from the nitrogen atom, presents a powerful tool for molecular diversification without requiring a multi-step de novo synthesis. nih.gov These late-stage modifications are challenging due to the inert nature of C-H bonds but can be achieved through several advanced catalytic and radical-based methods.

One approach involves using transition-metal catalysts that can selectively activate specific C-H bonds. Directing groups are often employed to position the metal catalyst near the target C-H bond. For example, a picolinamide (B142947) (PA) directing group can facilitate palladium-catalyzed oxidative cyclization to form new C-N bonds, leading to various indoline (B122111) and pyrrolidine derivatives. rsc.org The regioselectivity is typically governed by the formation of a stable 5- or 6-membered palladacycle intermediate. rsc.orgrsc.org A "blocking strategy" can also be used, where sterically bulky substituents at proximal positions (closer to the nitrogen) force the catalyst to interact with more remote C-H bonds. rsc.org

Radical-mediated hydrogen atom transfer (HAT) processes offer an alternative pathway for remote C-H functionalization. chinesechemsoc.org The classic Hofmann–Löffler–Freytag (HLF) reaction, for instance, enables pyrrolidine formation through the functionalization of a remote C(sp³)–H bond in an aliphatic amine. chinesechemsoc.org Modern variations of this chemistry use photocatalysis or other methods to generate nitrogen-centered radicals from amides or amines, which then abstract a hydrogen atom from a remote carbon, creating a carbon-centered radical that can be trapped by various reagents. chinesechemsoc.org

A clever strategy for achieving remote selectivity in aliphatic amines involves the in situ protonation of the nitrogen atom. umich.edu The resulting positive charge on the ammonium (B1175870) salt deactivates the proximal C-H bonds through an inductive electron-withdrawing effect, making the more remote C-H bonds preferentially reactive towards oxidation or other functionalization reactions catalyzed by agents like platinum complexes. umich.edu

Functionalization Method Mechanism Key Feature Example
Directed C-H ActivationMetal catalyst is guided to a specific C-H bond by a directing group.High site-selectivity, often forming 5- or 6-membered metallacycles. rsc.orgrsc.orgPd-catalyzed amination using a picolinamide directing group. rsc.org
Catalyst-Controlled OxidationCatalyst's intrinsic properties determine the site of oxidation.Selectivity can be tuned by changing the catalyst, not the substrate. nih.govFe(PDP) and Fe(CF3-PDP) catalysts for hydroxylating distinct sites. nih.gov
Radical-Mediated HATA radical (e.g., amidyl radical) abstracts a remote hydrogen atom.Enables functionalization at δ- or γ-positions via intramolecular H-transfer. chinesechemsoc.orgHofmann–Löffler–Freytag (HLF) reaction and its modern variants. chinesechemsoc.org
Protonation StrategyAmine protonation deactivates proximal C-H bonds inductively.Favors functionalization at terminal or remote positions of alkyl chains. umich.eduPt-catalyzed terminal hydroxylation of N-alkylpyrrolidines. umich.edu

Specific Modifications for Analytical Detection and Quantification (e.g., for LC-MS/MS)

For the accurate detection and quantification of this compound-containing molecules in complex matrices like food or biological samples, specific derivatization is often necessary. This process involves chemically modifying the analyte to enhance its chromatographic retention, improve its ionization efficiency for mass spectrometry (MS), or introduce a chromophore for UV detection.

A well-documented example involves the analysis of tenuazonic acid (TA), a mycotoxin with a 3-acetyl-5-sec-butyl-pyrrolidine-2,4-dione structure. For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), TA is often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netresearchgate.net This reaction targets the keto group of the molecule, and the addition of the DNPH moiety improves the compound's chromatographic behavior and enhances its detectability. researchgate.net Stable isotope dilution assays (SIDAs) for TA and its analogues have been developed using isotopically labeled internal standards (e.g., [¹³C₆,¹⁵N]-TA) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. researchgate.net

In the field of proteomics, a sophisticated use of a pyrrolidine derivative for quantification is found in Tandem Mass Tags (TMT). The TMTpro reagents, which allow for multiplexed quantification of up to 18 samples, utilize an iso-butylpyrrolidine moiety as part of their structure. nih.govosti.gov This tag is attached to peptides, and upon fragmentation in the mass spectrometer, it generates reporter ions whose masses are unique to each sample, allowing for precise relative quantification of proteins across different conditions. nih.govosti.gov

In other contexts, derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis might involve acylation, for example, using an acetic anhydride-pyridine mixture to modify amine or hydroxyl groups on the target molecule or its metabolites. d-nb.info

Derivatization Agent Target Analyte/Class Analytical Technique Purpose of Derivatization
2,4-Dinitrophenylhydrazine (DNPH)Tenuazonic Acid (a pyrrolidine derivative)LC-MS/MSImprove chromatographic properties and detection sensitivity. researchgate.netresearchgate.net
Iso-butylpyrrolidine moiety (in TMTpro)PeptidesLC-MS/MS (Proteomics)Act as an isobaric tag for multiplexed relative quantification. nih.govosti.gov
Acetic Anhydride (B1165640)Drug metabolites with amine/hydroxyl groupsGC-MSImprove volatility and chromatographic separation. d-nb.info

Incorporation of this compound Moieties into Polymeric Structures

The unique catalytic and chiral properties of pyrrolidine derivatives make them attractive candidates for incorporation into polymeric structures. Immobilizing these moieties on a solid support or as part of a polymer backbone can create recyclable catalysts, functional materials, and specialized membranes.

One major application is in heterogeneous catalysis. Chiral pyrrolidine moieties can be anchored to polymer supports to create recyclable organocatalysts. For example, pyrrolidine units have been incorporated into microporous organic polymer networks (POPs). csic.es These materials act as nanoreactors, efficiently catalyzing reactions such as C-N and C-C bond formations under mild conditions. csic.es The porous nature of the polymer allows for easy access of reactants to the catalytic sites and simple separation of the catalyst from the product mixture. Similarly, chiral pyrrolidine moieties have been immobilized on polymer microspheres for use in catalysis. core.ac.uk

Pyrrolidine derivatives are also used to create functional membranes. In one study, various quaternized pyrrolidines, including 1-butylpyrrolidine, were attached to a poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) polymer backbone. mdpi.com This modification created anion-exchange membranes with high ionic conductivity and excellent alkaline stability, making them suitable for applications in fuel cells and zinc-air batteries. mdpi.com The pyrrolidinium (B1226570) groups form ionic channels within the polymer matrix that facilitate the selective transport of hydroxide (B78521) ions. mdpi.com

The bromoacetyl group on a pyrrolidine derivative can serve as a reactive handle for post-polymerization modification, allowing for the enhancement of a material's properties, such as conductivity or biodegradability.

Polymer Type Incorporation Strategy Function of Pyrrolidine Moiety Application
Microporous Organic Polymers (POPs)Anchored to the polymer network during or after synthesis. csic.esProvides catalytic sites for organic reactions (e.g., iminium/enamine activation). csic.esHeterogeneous organocatalysis. csic.esrsc.org
Polymer MicrospheresImmobilized on the surface of pre-formed microspheres. core.ac.ukChiral catalytic center.Asymmetric synthesis. core.ac.uk
Poly(phenylene oxide) (PPO) basedCovalently attached to the polymer backbone as a quaternary ammonium salt. mdpi.comForms ionic channels for anion transport.Anion-exchange membranes for fuel cells or batteries. mdpi.com
PolyazomethinesFormed via polycondensation of diamine and dialdehyde (B1249045) monomers.Part of the main conjugated polymer chain, influencing electronic properties.Degradable semiconducting polymers. researchgate.net

Q & A

Q. How to design a robust kinetic study for this compound’s degradation under varying pH conditions?

  • Methodological Answer : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 254 nm) or LC-MS at fixed intervals (0, 24, 48 hrs). Calculate rate constants (k) using pseudo-first-order models and report confidence intervals (±95%) .

Q. What validation steps are required when reporting novel catalytic applications of this compound?

  • Methodological Answer : Replicate experiments ≥3 times with independent batches. Characterize catalysts pre/post-reaction (e.g., XRD, BET). Compare turnover numbers (TON) with established catalysts (e.g., Wilkinson’s) and disclose yield variability (RSD <5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.